molecular formula C8H6N4 B13988854 2-(Pyrimidin-5-yl)pyrimidine

2-(Pyrimidin-5-yl)pyrimidine

Cat. No.: B13988854
M. Wt: 158.16 g/mol
InChI Key: YLKHVKXTIXZXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-5-yl)pyrimidine is a heterocyclic compound that consists of two pyrimidine rings connected at the 5-position of one ring and the 2-position of the other. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)pyrimidine can be achieved through several methods. One common approach involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone under acidic or basic conditions . Another method includes the cyclization of appropriate precursors in the presence of catalysts such as ammonium acetate or polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce functional groups such as amino, thiol, or halide groups .

Scientific Research Applications

2-(Pyrimidin-5-yl)pyrimidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-5-yl)pyrimidine is unique due to its specific connectivity, which can influence its chemical reactivity and biological activity. The position of the connection between the two pyrimidine rings can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

2-pyrimidin-5-ylpyrimidine

InChI

InChI=1S/C8H6N4/c1-2-11-8(12-3-1)7-4-9-6-10-5-7/h1-6H

InChI Key

YLKHVKXTIXZXRI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CN=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.